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molecular formula C10H8FNO2 B556500 5-Fluoroindole-3-acetic acid CAS No. 443-73-2

5-Fluoroindole-3-acetic acid

Cat. No. B556500
M. Wt: 193,18 g/mole
InChI Key: GWLLOJBOPVNWNF-UHFFFAOYSA-N
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Patent
US06291683B1

Procedure details

To a solution of 5-fluoro-indol-3-acetic acid (4.3 g, 0.022 mol) in anhydrous THF (35 ml) was added LiAlH4(1.0M, 33 ml, 0.033 mol) at 0° C. The mixture was allowed to stir for 0.5 hours and, then quenched by saturated NH4Cl solution. The mixture was then filtered through celite. The filtrate was washed with IN NaOH (3×100 ml) and extracted with ethyl acetate (3×100 ml). The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under vacuum. Chromatography (10% methanol-methylene chloride) afforded 4.04 g (100%) of product as an off-white solid: mp 59-61° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)CC(=O)O
Name
Quantity
33 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by saturated NH4Cl solution
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
The filtrate was washed with IN NaOH (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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